(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid
Description
Evacetrapib is a novel compound that was under development by Eli Lilly and Company. It is a potent inhibitor of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism by transferring cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL) and vice versa . The primary goal of developing Evacetrapib was to increase HDL cholesterol levels and reduce LDL cholesterol levels, thereby potentially reducing the risk of cardiovascular diseases .
Properties
Molecular Formula |
C31H36F6N6O2 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
4-[[5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45) |
InChI Key |
IHIUGIVXARLYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C |
Origin of Product |
United States |
Preparation Methods
Evacetrapib is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically involves the following key steps:
Reductive Amination: This step involves the reaction of a secondary amine with an aldehyde in the presence of a reducing agent to form a tertiary amine.
Industrial production methods for Evacetrapib involve scaling up these reactions under controlled conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Evacetrapib undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
Evacetrapib exerts its effects by inhibiting the activity of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to LDL and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib increases HDL cholesterol levels and decreases LDL cholesterol levels . This modulation of lipid levels is thought to reduce the risk of atherosclerosis and cardiovascular diseases .
Comparison with Similar Compounds
Evacetrapib is part of a class of compounds known as CETP inhibitors. Other similar compounds include:
Evacetrapib is unique in that it demonstrated significant increases in HDL cholesterol without the adverse effects observed with Torcetrapib . like other CETP inhibitors, it did not show a reduction in cardiovascular events in clinical trials .
Biological Activity
The compound (1R,4R)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid is a complex organic molecule notable for its potential biological activity. Its unique structural features include a cyclohexanecarboxylic acid moiety and a benzo[b]azepine core, which may confer various pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Trifluoromethyl groups : These enhance lipophilicity and metabolic stability.
- Tetrazole ring : Associated with anti-inflammatory and analgesic properties.
- Benzo[b]azepine core : Known for interactions with neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[b]azepine core | Antidepressant |
| Compound B | Trifluoromethyl group | Antimicrobial |
| Compound C | Tetrazole ring | Anti-inflammatory |
The unique combination of functional groups in this compound suggests distinct pharmacological profiles compared to other compounds with similar structures.
The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies using techniques such as molecular docking and dynamics simulations have shown potential binding affinities to various biological targets, including receptors involved in the central nervous system (CNS) functions.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that compounds containing tetrazole rings exhibit significant anti-inflammatory effects in vitro. This suggests that the compound may similarly reduce inflammation through modulation of inflammatory pathways.
- Neurotransmitter Interaction : Research has indicated that benzo[b]azepine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Synthesis and Characterization
The synthesis of this compound involves several steps typical for complex organic molecules. Key methods include:
- Tandem cycloisomerization : This method allows for the formation of the benzo[b]azepine core.
- Column chromatography : Used for purification of the final product.
Characterization techniques such as NMR spectroscopy and IR spectroscopy confirm the structural integrity and purity of synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
